

A Head-to-Head Comparison of Anti-RB Antibodies for Immunohistochemistry

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Compound of Interest		
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For researchers, scientists, and drug development professionals, selecting the optimal antibody is critical for reliable immunohistochemical (IHC) analysis of the Retinoblastoma (RB) protein. This guide provides a detailed comparison of two commonly used monoclonal anti-RB antibodies, clones 1F8 and G3-245, to aid in the selection process for IHC applications on formalin-fixed paraffin-embedded (FFPE) tissues.

The retinoblastoma protein (RB1) is a key tumor suppressor that plays a crucial role in regulating the cell cycle. Its inactivation is a hallmark of various cancers, making its detection by IHC a valuable tool in both research and clinical settings. The choice of primary antibody is paramount for accurate and reproducible IHC staining. This guide compares two well-established mouse monoclonal antibodies against RB1: clone 1F8 and clone G3-245.

Antibody Clone Comparison

A summary of the key characteristics of the two anti-RB antibody clones is presented in Table 1. This information has been compiled from various manufacturer datasheets to provide a clear overview for easy comparison.



Feature	Clone 1F8	Clone G3-245
Host Species	Mouse	Mouse
Isotype	lgG1, kappa	lgG1
Immunogen	Recombinant human Rb1 protein fragment (283 amino acids)	Trp-E-Rb fusion protein (human Rb amino acids 332- 344)
Reactivity	Human, Mouse	Human, Monkey, Mouse, Rat, Mink, Quail
Specificity	Recognizes a 105kDa phosphoprotein. Does not cross-react with p107 or p130. Reacts with both hyperphosphorylated and underphosphorylated forms of the Rb protein.	Recognizes an epitope between amino acids 332-344 of the human retinoblastoma protein. Recognizes different phosphorylation states of Rb.
Applications	Western Blot, Flow Cytometry, ICC/IF, IHC, IP	Western Blot, Flow Cytometry, Immunofluorescence, Immunohistochemistry (Frozen & Paraffin), Immunoprecipitation
Recommended for IHC-P	Yes	Yes

Experimental Protocols

Detailed and optimized protocols are essential for achieving reliable and reproducible IHC results. Below are recommended protocols for clones 1F8 and G3-245 on FFPE tissues, based on manufacturer guidelines and general IHC best practices.

IHC Protocol for Anti-RB Antibody (Clone 1F8)

This protocol is a general guideline and may require optimization for specific tissues and experimental setups.



1. Deparaffinization and Rehydration:

- Immerse slides in xylene (3 changes, 5 minutes each).
- Transfer slides to 100% ethanol (2 changes, 3 minutes each).
- Hydrate slides through graded ethanol series: 95%, 80%, 70% (3 minutes each).
- · Rinse with distilled water.

2. Antigen Retrieval:

- Heat-Induced Epitope Retrieval (HIER) is recommended.
- Immerse slides in a Tris-EDTA buffer (pH 9.0).
- Heat at 95-100°C for 20-40 minutes.
- Allow slides to cool to room temperature (approximately 20 minutes).

3. Peroxidase Block:

- Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
- Rinse with wash buffer (e.g., PBS or TBS).

4. Blocking:

- Incubate sections with a protein block (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
- 5. Primary Antibody Incubation:
- Dilute the anti-RB (1F8) antibody to its optimal concentration in antibody diluent.
- Incubate overnight at 4°C in a humidified chamber.

6. Detection System:

- Use a suitable secondary antibody and detection system (e.g., HRP-polymer-based system).
- Follow the manufacturer's instructions for the chosen detection system.

7. Chromogen:

- Incubate with a chromogen substrate (e.g., DAB) until the desired stain intensity is reached.
- Monitor under a microscope to avoid overstaining.



- 8. Counterstaining:
- Counterstain with hematoxylin to visualize cell nuclei.
- Differentiate and blue the sections.
- 9. Dehydration and Mounting:
- Dehydrate slides through a graded ethanol series.
- Clear in xylene and mount with a permanent mounting medium.

IHC Protocol for Anti-RB Antibody (Clone G3-245)

A standard IHC protocol for FFPE tissues is recommended. Optimization of incubation times and antibody concentration is crucial.

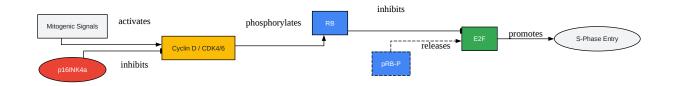
- 1. Deparaffinization and Rehydration:
- Follow the same procedure as for clone 1F8.
- 2. Antigen Retrieval:
- HIER is recommended. A citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 8.0) can be tested for optimal results.
- Heat at 95-100°C for 20-30 minutes.
- Cool to room temperature.
- 3. Peroxidase Block:
- Follow the same procedure as for clone 1F8.
- 4. Blocking:
- Follow the same procedure as for clone 1F8.
- 5. Primary Antibody Incubation:
- Dilute the anti-RB (G3-245) antibody to its optimal working concentration.
- Incubate for 1-2 hours at room temperature or overnight at 4°C.
- 6. Detection System:



- Follow the same procedure as for clone 1F8.
- 7. Chromogen:
- Follow the same procedure as for clone 1F8.
- 8. Counterstaining:
- Follow the same procedure as for clone 1F8.
- 9. Dehydration and Mounting:
- Follow the same procedure as for clone 1F8.

Visualizations

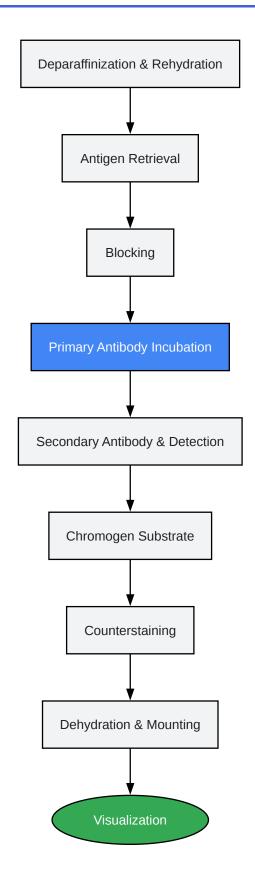
To better understand the biological context and the experimental process, the following diagrams are provided.



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Caption: The RB signaling pathway in cell cycle regulation.





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Phone: (601) 213-4426

Email: info@benchchem.com